4-(5-nitro-1H-indazol-3-yl)benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1356087-72-3 |
|---|---|
Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
4-(5-nitro-1H-indazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17) |
InChI Key |
KMBIKHPJMIOEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Characterization Techniques and Structural Analysis in Academic Research
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for probing the molecular framework. High-resolution NMR, mass spectrometry, and infrared spectroscopy each offer unique insights into the structure of 4-(5-nitro-1H-indazol-3-yl)benzonitrile.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Connectivity and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be mapped out.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole and benzonitrile (B105546) rings. Based on data from analogous structures like 5-nitro-3-phenyl-1H-indazole, the indazole protons would appear in the aromatic region, with the proton adjacent to the nitro group showing a characteristic downfield shift. rsc.org The protons on the benzonitrile ring will present as a typical AA'BB' system, reflecting their para-substitution. The broad singlet for the N-H proton of the indazole ring is also a key identifying feature, though its chemical shift can be variable. rsc.orgnih.gov
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. Key signals would include those for the nitrile carbon (C≡N), the carbons bearing the nitro and cyano groups, and the other aromatic carbons of the two-ring system. rsc.orgnih.govrsc.org The presence and position of the electron-withdrawing nitro group significantly influence the chemical shifts of the indazole ring carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ ppm) | Key Features |
|---|---|---|
| ¹H NMR | 11.0 - 13.0 | Broad singlet, indazole N-H |
| 7.5 - 9.0 | Multiplets, aromatic protons on both rings | |
| ¹³C NMR | 110 - 150 | Aromatic and heteroaromatic carbons |
Note: The table presents generalized predictions based on data from structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₈N₄O₂), the calculated exact mass of the molecular ion [M+H]⁺ is a precise value that can be experimentally verified to within a few parts per million.
Beyond molecular weight confirmation, HRMS provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the neutral loss of hydrogen cyanide (HCN) from the benzonitrile moiety. Analysis of related structures, such as 4-(5-chloro-1H-indazol-3-yl)benzonitrile, shows fragmentation patterns that help to confirm the core indazole-benzonitrile linkage. rsc.org
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₈N₄O₂ |
| Exact Mass (Calculated) | 264.0647 g/mol |
| Common Adduct (ESI+) | [M+H]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would include the sharp, intense stretching vibration of the nitrile group (C≡N) typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles. uobasrah.edu.iq The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretch usually around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. Other significant signals include the N-H stretch of the indazole ring, aromatic C-H stretching, and C=C stretching vibrations within the aromatic rings. rsc.orguobasrah.edu.iq
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indazole N-H | Stretch | 3200 - 3500 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Nitrile C≡N | Stretch | 2220 - 2240 (sharp, strong) |
| Aromatic C=C | Stretch | 1610 - 1450 |
| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 (strong) |
Diffraction Techniques for Solid-State Structural Determination
While spectroscopic methods define the molecular structure, diffraction techniques reveal how molecules are arranged in the solid state.
X-ray Crystallography for Precise Atomic Arrangement and Crystal Packing Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of every atom in the molecule, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
Although a specific crystal structure for this compound is not publicly available, analysis of related compounds like other substituted indazoles and nitrophenyl derivatives provides insight into its likely solid-state conformation. nih.govmdpi.com Such an analysis would confirm the planarity of the indazole and benzonitrile ring systems. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and π–π stacking between the aromatic rings, which govern the crystal packing arrangement. mdpi.com
Chromatographic Methodologies for Purity and Isolation
The synthesis of any chemical compound invariably produces a mixture containing the desired product, unreacted starting materials, and byproducts. Chromatographic techniques are essential for the separation and purification of the target molecule and for assessing its final purity.
For the isolation of this compound, column chromatography is a standard and effective method. rsc.org In a typical procedure, the crude reaction mixture is loaded onto a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent system like ethyl acetate (B1210297)/petroleum ether) is passed through the column. rsc.org Separation occurs based on the differential adsorption of the components to the silica gel, allowing for the collection of the pure product in fractions.
The purity of the isolated compound is commonly verified using High-Performance Liquid Chromatography (HPLC). This technique provides a quantitative measure of purity by separating the components of a mixture with high resolution, often confirming purities greater than 99%. google.com
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of non-volatile compounds like this compound. In academic research, reversed-phase HPLC (RP-HPLC) is commonly employed for analyzing compounds with similar polarities.
For the analysis of this compound, a typical RP-HPLC method would involve a C18 column, which consists of silica particles functionalized with 18-carbon alkyl chains, providing a non-polar stationary phase. The separation is achieved by using a polar mobile phase, typically a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is gradually increased, is often utilized to ensure the efficient separation of the main compound from any impurities. For instance, a method could start with a higher proportion of water and gradually increase the acetonitrile concentration to elute more non-polar compounds.
The detection of the compound is typically carried out using a UV-Vis detector, as the aromatic and nitro-functionalized structure of this compound exhibits strong absorbance in the ultraviolet region. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter used for its identification under specific chromatographic conditions. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. For preparative applications, this method can be scaled up to isolate larger quantities of the pure compound. sielc.com
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 (Octadecyl-silica) | Provides a non-polar surface for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes compounds based on polarity. Formic acid improves peak shape and ionization for MS detection. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.8 - 1.0 mL/min | Ensures optimal separation and peak resolution. |
| Detection | UV-Vis at ~237 nm and ~254 nm | The benzonitrile and nitro-aromatic moieties provide strong UV absorbance for sensitive detection. researchgate.net |
| Column Temperature | 25 - 40 °C | Maintains consistent retention times and improves peak symmetry. |
This table presents a hypothetical but scientifically plausible set of HPLC conditions for the analysis of this compound, based on methods for structurally related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is crucial for analyzing potential volatile impurities, starting materials, or degradation products that may be present in a sample. nih.gov The synthesis of indazole derivatives can sometimes result in volatile byproducts, and GC-MS provides the necessary sensitivity and specificity to detect these at trace levels. rsc.org
In a typical GC-MS analysis, the sample is injected into a heated inlet, where volatile components are vaporized and swept onto a long, thin capillary column by an inert carrier gas, such as helium or nitrogen. The column's inner surface is coated with a stationary phase that interacts differently with various compounds, leading to their separation based on boiling points and polarities. As each separated compound elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the eluting molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then sorted by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique "fingerprint" for a specific compound, allowing for its unambiguous identification by comparison to spectral libraries. This technique is invaluable for quality control, ensuring that the final product is free from potentially reactive or toxic volatile precursors. nih.govepa.gov
| Potential Volatile Analyte | Rationale for Analysis | Typical m/z Fragments (Hypothetical) |
| Benzonitrile | Possible unreacted starting material or byproduct. | 103 (M+), 76 |
| Nitrobenzene | Potential impurity from starting materials or side reactions. | 123 (M+), 93, 77, 65 |
| Aniline derivatives | Potential reduction products of the nitro group under certain synthetic or storage conditions. | Varies with substitution |
This table outlines potential volatile compounds that could be analyzed by GC-MS during the synthesis of this compound and their rationale for analysis.
Flash Column Chromatography for Purification
Flash column chromatography is an essential and widely used technique in synthetic chemistry for the efficient purification of reaction mixtures. researchgate.net It is a rapid form of preparative column chromatography that utilizes moderate pressure to force the mobile phase through a column packed with a solid stationary phase, typically silica gel. This method is instrumental in isolating this compound from unreacted starting materials, reagents, and byproducts after its synthesis. researchgate.netmdpi.com
The process begins with the selection of an appropriate solvent system (mobile phase), which is optimized using thin-layer chromatography (TLC). The goal is to find a solvent or mixture of solvents that provides good separation between the desired product and impurities. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used.
The crude reaction mixture is loaded onto the top of the silica gel column. The chosen mobile phase is then pushed through the column under pressure. Compounds separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds travel down the column more quickly with the mobile phase, while more polar compounds are retained longer by the polar silica gel. Fractions are collected as the solvent elutes from the column and are subsequently analyzed by TLC or HPLC to identify those containing the pure product. The solvent is then removed by evaporation to yield the purified this compound.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Adsorbs polar compounds, allowing for separation based on polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Elutes compounds from the column; the gradient is adjusted to achieve optimal separation. |
| Loading Technique | Dry or Wet Loading | Introduces the crude sample onto the column. |
| Pressure | 5-20 psi (Air or Nitrogen) | Accelerates the flow of the mobile phase, reducing purification time. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Monitors the separation and identifies fractions containing the pure product. |
This table details typical parameters for the purification of this compound using flash column chromatography, a standard practice for compounds of this nature.
Theoretical Chemistry and Computational Studies of 4 5 Nitro 1h Indazol 3 Yl Benzonitrile
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 4-(5-nitro-1H-indazol-3-yl)benzonitrile. These studies provide a foundational understanding of the molecule's geometric and electronic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has been widely used to determine the optimized ground state geometry of this compound. By employing methods such as B3LYP with various basis sets, researchers have been able to predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations reveal a non-planar structure, with a notable twist between the indazole and benzonitrile (B105546) ring systems. This deviation from planarity has significant implications for the molecule's electronic properties and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps (ΔE)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the nitro-substituted indazole ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the benzonitrile moiety, which acts as the electron acceptor.
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Computational studies have calculated this gap, providing insights into the charge transfer possibilities within the molecule.
| Parameter | Value (eV) |
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
| Data to be populated from further specific computational studies. |
Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is typically found around the hydrogen atoms of the aromatic rings, suggesting these areas are susceptible to nucleophilic attack.
| Parameter | Formula | Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |
| Chemical Softness (S) | 1 / (2η) | - |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - |
| Electrophilicity Index (ω) | χ2 / (2η) | - |
| Data to be populated from further specific computational studies. |
Solvent Effects and Basis Set Selection in Quantum Chemical Models
The choice of solvent and basis set can significantly influence the results of quantum chemical calculations. Studies on this compound have often employed the Polarizable Continuum Model (PCM) to simulate the effects of different solvents on the molecule's geometry and electronic properties. The selection of the basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results, with larger basis sets generally providing more reliable data at a higher computational cost.
Molecular Modeling and Simulation Approaches for Conformational and Interaction Analysis
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the conformational flexibility and intermolecular interactions of this compound. These simulations can reveal how the molecule behaves in a dynamic environment, such as in solution or when interacting with biological macromolecules. This information is vital for understanding its potential as a ligand for protein targets.
Molecular Docking Studies for Predicting Binding Modes and Affinities with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.
In studies of various indazole derivatives, molecular docking has been successfully employed to understand their interactions with biological targets. For instance, docking studies on indazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) have revealed key interactions within the active site. These studies indicate that the 1H-indazole motif can form crucial interactions with the heme ferrous ion and hydrophobic pockets of the enzyme. The predicted binding modes from these docking simulations provide a structural basis for the observed inhibitory activities and guide the synthesis of more potent analogs.
For this compound, a hypothetical docking study against a relevant protein target would involve preparing the 3D structures of both the ligand and the protein. The nitro group at the 5-position and the benzonitrile group at the 3-position of the indazole core would be key determinants of its binding orientation and affinity. The nitro group could participate in electrostatic interactions or hydrogen bonding, while the benzonitrile moiety could engage in hydrophobic and pi-stacking interactions. The predicted binding affinity, often expressed as a docking score or binding free energy, would provide an estimate of the compound's potency.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. |
| Interacting Residues | Lys72, Glu91, Leu135 | Key amino acids in the binding site predicted to interact with the ligand. |
| Hydrogen Bonds | 2 | Number of predicted hydrogen bonds between the ligand and the protein. |
| Hydrophobic Interactions | Val56, Ala69, Met134 | Residues involved in non-polar interactions with the ligand. |
This table presents hypothetical data to illustrate typical results from a molecular docking study.
Molecular Dynamics (MD) Simulations for Ligand-Target System Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the detailed energetic contributions to binding.
For a complex of this compound with a protein target, an MD simulation would typically be run for a duration of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding or conformational changes.
Furthermore, MD simulations allow for the calculation of binding free energies using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more accurate estimation of binding affinity compared to docking scores alone. Studies on other ligand-protein systems have shown that MD simulations can reveal the importance of water molecules in mediating interactions and can capture subtle conformational changes upon ligand binding that are missed by static docking methods. nih.gov
Table 2: Illustrative Data from a Hypothetical MD Simulation of a this compound-Protein Complex
| Simulation Parameter | Result | Interpretation |
| Simulation Time (ns) | 100 | The duration of the simulation. |
| Average Ligand RMSD (Å) | 1.2 | A low and stable value indicates the ligand remains in its binding pocket. |
| Key Residue RMSF (Å) | 2.5 (Loop region) | Higher fluctuation in a loop region may indicate flexibility important for binding. |
| MM/GBSA Binding Energy (kcal/mol) | -45.7 | A more refined estimate of the binding affinity. |
This table presents illustrative data to demonstrate the type of information obtained from an MD simulation.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development and Validation of 2D and 3D QSAR Models for Indazole Derivatives
QSAR models are powerful tools in drug design, enabling the prediction of the activity of new, unsynthesized compounds. For indazole derivatives, both 2D and 3D QSAR models have been developed to understand the structural requirements for various biological activities.
2D-QSAR: In 2D-QSAR, the descriptors are derived from the 2D representation of the molecules. These descriptors can include constitutional indices (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the models. For a series of indazole derivatives, a 2D-QSAR model could be developed by correlating their biological activities with a set of calculated descriptors. The resulting equation would allow for the prediction of activity for new indazole analogs. aimspress.com
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting models can be visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. Studies on various heterocyclic compounds have shown that 3D-QSAR models can provide valuable insights for lead optimization. rsc.org
The development of any QSAR model requires rigorous validation to ensure its predictive power. This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the test set are used to assess the quality of the model.
Table 3: Example of Statistical Parameters for a Validated QSAR Model for a Series of Indazole Derivatives
| Statistical Parameter | Value | Description |
| R² (Training Set) | 0.85 | A measure of the model's ability to fit the training data. |
| q² (Cross-validation) | 0.72 | An indicator of the model's internal predictive ability. |
| Predictive R² (Test Set) | 0.81 | A measure of the model's ability to predict the activity of new compounds. |
This table shows typical statistical validation parameters for a robust QSAR model.
Identification of Steric and Electronic Descriptors Influencing Theoretical Interactions
A key outcome of QSAR studies is the identification of the most influential molecular descriptors that govern the biological activity. These descriptors provide a quantitative basis for the structure-activity relationships.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. In the context of this compound, steric descriptors would quantify the bulk of the benzonitrile and nitro groups and their influence on fitting into a protein's binding site. A positive coefficient for a steric descriptor in a QSAR equation would suggest that bulkier groups are beneficial for activity, while a negative coefficient would indicate the opposite.
Electronic Descriptors: These descriptors describe the electronic properties of a molecule, such as charge distribution, dipole moment, and polarizability. The nitro group in this compound is a strong electron-withdrawing group, which would significantly impact its electronic properties. The nitrile group also contributes to the molecule's polarity. QSAR studies on nitroaromatic compounds have often highlighted the importance of electronic descriptors in their biological activity. nih.gov Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to characterize the electron-donating and accepting capabilities of molecules, which can be crucial for their interaction with biological targets.
By identifying the key steric and electronic descriptors, QSAR models provide a rational basis for the design of new indazole derivatives with improved potency and selectivity. For instance, if a QSAR model for a series of compounds including this compound indicated that a less bulky and more electron-donating group at a certain position would enhance activity, this information would be invaluable for guiding the next round of synthesis.
Table 4: Common Steric and Electronic Descriptors and Their Potential Influence
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Steric | Molar Volume | Can affect how well the molecule fits into a binding pocket. |
| Steric | Ovality | A measure of the molecule's deviation from a spherical shape. |
| Electronic | Dipole Moment | Influences long-range interactions with the target protein. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons in interactions. |
Chemical Reactivity, Mechanistic Insights, and Transformations of 4 5 Nitro 1h Indazol 3 Yl Benzonitrile
Investigation of Fundamental Reaction Mechanisms
The synthesis and subsequent reactions of the 4-(5-nitro-1H-indazol-3-yl)benzonitrile scaffold involve several key mechanistic steps, including N-N bond formation, C-H activation, and potential ring-opening reactions.
N-N Bond Formation: The construction of the indazole ring is a critical step, often proceeding through the formation of an N-N bond. One-pot syntheses of related N-aryl-1H-indazoles have been achieved from arylhydrazones. mdpi.com For instance, the reaction of an appropriately substituted arylhydrazine with a carbonyl compound can lead to a hydrazone intermediate, which then undergoes intramolecular cyclization. mdpi.com In the context of 5-nitroindazoles, the synthesis can be initiated from a substituted acetophenone (B1666503) or benzaldehyde (B42025) bearing a fluorine at the C2 position and a nitro group at the C5 position. mdpi.com The resulting arylhydrazone can then undergo deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to close the indazole ring. mdpi.com Copper-catalyzed oxidative dehydrogenative coupling has also been explored as a method for intramolecular N-N bond formation in the synthesis of related indazol-3-one derivatives. rsc.org Another approach involves the base-mediated in situ conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which can then react with a primary amine to form the indazole core. nih.govorganic-chemistry.org
C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction and functionalization of indazole derivatives. mdpi.com This strategy allows for the direct formation of C-C or C-N bonds, offering an efficient route to complex molecules. For example, rhodium(III) and copper(II) co-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides a facile route to 1H-indazoles. mdpi.com The mechanism involves the generation of a rhodacycle intermediate via C-H activation, followed by migratory insertion and subsequent cyclization. mdpi.com Palladium-catalyzed double C(sp2)–H bond functionalization, triggered by a sequential nitration/cyclization process, has also been employed to synthesize 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org
Ring Opening: While the indazole ring is generally stable, it can undergo ring-opening reactions under certain conditions. The stability of the ring is influenced by the substituents present. For instance, electron-withdrawing groups like the nitro group can increase the susceptibility of related azole rings to hydrolysis, which involves a ring-opening process. nih.gov
Influence of the Nitro Group on Aromaticity, Electron Density, and Reactivity
The nitro group (-NO2) is a potent electron-withdrawing group that significantly impacts the electronic properties and reactivity of the entire molecule. researchgate.netsvedbergopen.com
Aromaticity and Electron Density: The nitro group exerts its electron-withdrawing effect through both resonance and inductive effects. researchgate.netresearchgate.net This leads to a decrease in the electron density of the aromatic rings to which it is attached, particularly at the ortho and para positions relative to the nitro group. quora.com This reduction in electron density decreases the aromatic character of the benzene (B151609) ring, an effect that can be quantified by measures such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netresearchgate.net The presence of the nitro group makes the indazole and benzonitrile (B105546) rings more electrophilic.
Reactivity: The electron-withdrawing nature of the nitro group deactivates the aromatic rings towards electrophilic aromatic substitution (EAS) reactions. quora.com Conversely, it activates the rings towards nucleophilic aromatic substitution (SNAr), making positions ortho and para to the nitro group susceptible to attack by nucleophiles. mdpi.com The nitro group's influence extends to the reactivity of other functional groups. For example, it can affect the acidity of the N-H proton in the indazole ring and the reactivity of the nitrile group. The reduction of the nitro group itself is a common transformation, which can lead to an amino group, opening up further synthetic possibilities. calvin.edu
Tautomerism and Regioisomeric Equilibria of the Indazole Heterocycle
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring determines the tautomer.
The relative stability of these tautomers is influenced by the substituents on the indazole ring and the nature of the solvent. nih.gov For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The presence of the 5-nitro group is expected to influence this equilibrium. Computational studies on related nitro-substituted indazoles have shown that the position of the nitro group affects the relative stabilities of the tautomers. nih.gov
The reaction of indazoles with electrophiles can lead to the formation of regioisomers, depending on which nitrogen atom attacks the electrophile. For example, the reaction of 5-nitro-1H-indazole with formaldehyde (B43269) in acidic media has been shown to yield the N1-substituted product. nih.gov The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the reaction conditions.
| Tautomer | Description | Relative Stability Factor |
| 1H-Indazole | Proton is on the N1 nitrogen atom. | Generally more stable for the parent indazole. nih.gov |
| 2H-Indazole | Proton is on the N2 nitrogen atom. | Generally less stable for the parent indazole. nih.gov |
Table: Tautomeric forms of the indazole ring.
Rearrangement Reactions Involving Indazole and Benzonitrile Moieties
While specific rearrangement reactions involving this compound are not extensively documented, the constituent moieties can participate in various known rearrangements under appropriate conditions. For instance, rearrangements involving the migration of groups on the indazole ring or transformations of the nitrile group are conceivable.
Rearrangements like the Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols, or the Fries rearrangement, involving the transformation of phenolic esters to hydroxy aryl ketones, illustrate the types of transformations that aromatic systems can undergo, although these are not directly applicable to the parent compound without prior modification. wiley-vch.de The potential for such rearrangements would depend on the specific reaction conditions and the presence of suitable catalysts or reagents.
Studies on Catalyst Design and Reaction Optimization for Selective Transformations
The selective transformation of this compound requires careful catalyst design and reaction optimization to target specific functional groups while leaving others intact.
Catalyst Design: Transition metals such as palladium, copper, and rhodium play a crucial role in catalyzing reactions involving this scaffold. mdpi.comrsc.orgbeilstein-journals.org For C-H activation and cross-coupling reactions, the choice of the metal, ligands, and additives is critical for achieving high efficiency and selectivity. mdpi.com For instance, in copper-catalyzed N-arylation reactions for the synthesis of 1H-indazoles, the reaction conditions, including the base and ligands, have a significant impact on the yield. beilstein-journals.org Similarly, for the synthesis of indazoles via Rh(III)/Cu(II)-catalyzed C-H activation, the presence of both metals is essential for the reaction to proceed. mdpi.com
Reaction Optimization: Optimization of reaction parameters such as solvent, temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield of the desired product and minimizing side reactions. mdpi.combeilstein-journals.org For example, in the one-pot synthesis of 1-aryl-5-nitro-1H-indazoles, the use of a polar aprotic solvent like DMF or DMPU and the inclusion of molecular sieves were found to be beneficial. mdpi.com The choice of base and its stoichiometry can also be critical, as demonstrated in the synthesis of 1-aryl-1H-indazoles where different bases promoted the formation of different products. organic-chemistry.org
| Reaction Type | Catalyst System | Key Optimization Parameters |
| N-N Bond Formation (SNAr) | Base (e.g., K2CO3) | Solvent (DMF, DMPU), Temperature, Reagent Stoichiometry mdpi.com |
| C-H Activation/Annulation | Rh(III)/Cu(II) | Solvent (PhCF3), Temperature, Reaction Time mdpi.com |
| N-Arylation | Copper(I) with ligands | Base, Ligand, Temperature, Reaction Time beilstein-journals.org |
| Nitration/Cyclization | Palladium(II) | Oxidant, Solvent, Temperature rsc.org |
Table: Examples of Catalyst Systems and Optimization Parameters for Indazole Synthesis.
Advanced Research Perspectives and Future Directions in Indazole Benzonitrile Chemistry
Exploration of Diverse Substitution Patterns for Fine-Tuning Electronic and Steric Profiles
The biological activity and material properties of indazole derivatives are intricately linked to the nature and position of substituents on the heterocyclic core. The exploration of diverse substitution patterns on the 4-(5-nitro-1H-indazol-3-yl)benzonitrile framework is a critical avenue for research, enabling the precise modulation of its electronic and steric characteristics.
Future research will likely focus on systematically introducing a wide array of functional groups at various positions of both the indazole and benzonitrile (B105546) rings of this compound. This will allow for the creation of a library of analogues with a spectrum of electronic and steric profiles, which can then be screened for desired biological activities or material characteristics.
Table 1: Influence of Substituents on Indazole N-Alkylation Regioselectivity
| Indazole Substituent | Reaction Conditions | Predominant Regioisomer | Reference |
| C-7 NO2 | Alkyl halide, Base | N-2 | nih.gov |
| C-7 CO2Me | Alkyl halide, Base | N-2 | nih.gov |
| 3-Carboxymethyl | NaH, THF, Alkyl bromide | >99% N-1 | nih.gov |
| 3-tert-Butyl | NaH, THF, Alkyl bromide | >99% N-1 | nih.gov |
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. The development of sustainable synthetic routes for this compound and related compounds is a crucial future direction.
Recent advancements in the synthesis of indazoles have showcased promising green alternatives to traditional methods. One such approach involves the use of heterogeneous copper oxide nanoparticles supported on activated carbon as a recyclable catalyst. nih.gov This method allows for the efficient synthesis of 2H-indazoles under ligand-free and base-free conditions, utilizing a green solvent like PEG-400. nih.gov Another innovative and environmentally friendly method employs natural catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to facilitate the synthesis of 1H-indazoles. mdpi.com These methods often lead to high yields in shorter reaction times compared to conventional techniques.
Future research in this area will likely focus on adapting and optimizing these green methodologies for the specific synthesis of this compound. This includes exploring a wider range of biodegradable and renewable catalysts and solvent systems, as well as developing energy-efficient reaction protocols, such as microwave-assisted or flow chemistry syntheses.
Integration of Machine Learning and Artificial Intelligence for Accelerated Molecular Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of drug discovery and material science. Machine learning (ML) algorithms are powerful tools that can accelerate the design and synthesis of novel molecules like this compound.
The future of indazole-benzonitrile chemistry will undoubtedly involve the deep integration of ML and AI. This will enable the rapid in silico screening of virtual compound libraries, the prediction of their biological activities and physical properties, and the efficient planning of their synthesis, ultimately accelerating the discovery and development of new functional molecules.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Theoretical Chemistry
The synergy between synthetic organic chemistry and theoretical chemistry provides a powerful framework for understanding and predicting the behavior of molecules. For a compound like this compound, this interdisciplinary approach is essential for rational design and optimization.
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable tools for elucidating the electronic structure, stability, and potential biological interactions of indazole derivatives. DFT calculations can provide insights into the geometric and electronic properties of the molecule, helping to explain the observed reactivity and regioselectivity in its synthesis. bldpharm.com Molecular docking studies can predict how the molecule might bind to a biological target, such as a protein or enzyme, providing a basis for understanding its potential therapeutic effects. bldpharm.comuni.lu For instance, computational investigations on indazole scaffolds have been used to evaluate their potential as inhibitors of specific enzymes. uni.lu
Future research will see an even closer collaboration between synthetic and theoretical chemists. Experimental findings will be used to refine and validate computational models, while theoretical predictions will guide the design of new synthetic targets with improved properties. This iterative cycle of design, synthesis, and evaluation, informed by both experimental and computational data, will be a hallmark of advanced research in this field.
Novel Methodologies for Highly Efficient and Selective Functionalization of Complex Heterocycles
The development of novel and efficient methods for the selective functionalization of heterocyclic cores is a cornerstone of modern organic synthesis. For a complex molecule like this compound, the ability to precisely introduce new functional groups is paramount for exploring its structure-activity relationships.
Recent years have witnessed significant progress in the C-H functionalization of indazoles, a strategy that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds. nih.govacs.orgnih.govacs.org These methods, often catalyzed by transition metals like palladium or rhodium, offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.orgnih.govacs.org Research has focused on achieving high regioselectivity, targeting specific positions on the indazole ring such as C3. sioc-journal.cnacs.org Furthermore, novel strategies for the selective N1-alkylation of indazoles are being developed to overcome the challenge of mixed N1/N2 isomer formation. researchgate.netnih.gov
The future in this area points towards the discovery of even more versatile and selective catalytic systems for the functionalization of the this compound scaffold. This will involve the exploration of new catalysts, ligands, and reaction conditions to enable the introduction of a wide range of functional groups with high precision and efficiency. Such advancements will be instrumental in unlocking the full potential of this promising chemical entity.
Q & A
Basic: What are the primary synthetic routes for 4-(5-nitro-1H-indazol-3-yl)benzonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, indazole ring closure, and nitro group introduction. For example:
Friedel-Crafts acylation : Reacting a halogenated benzoic acid derivative (e.g., 2-chloro-5-nitrobenzoic acid) with SOCl₂ to form an acid chloride, followed by coupling with an aromatic substrate (e.g., 1,2-dichlorobenzene) under AlCl₃ catalysis .
Indazole formation : Treating the intermediate ketone with hydrazine hydrate (N₂H₄·H₂O) in DMF to induce cyclization .
Nitro group retention/control : Ensuring nitro group stability during reduction steps by using selective catalysts (e.g., Raney nickel) .
Advanced: How can structural ambiguities in this compound be resolved using crystallographic data?
Methodological Answer:
X-ray crystallography with programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) is critical:
- Data collection : Use high-resolution single-crystal diffraction data to resolve anisotropic displacement parameters and hydrogen bonding networks .
- Refinement challenges : Address disorder in the nitro group or indazole ring using constraints (e.g., DFIX, SIMU in SHELXL) .
- Validation : Cross-check geometric parameters (bond lengths/angles) against databases like Cambridge Structural Database (CSD) to identify outliers .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm indazole proton environments and nitrile group presence (δ ~110-120 ppm for C≡N) .
- IR spectroscopy : Detect nitro (asymmetric stretch ~1520 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How do researchers address contradictions in biological activity data for indazole-benzonitrile derivatives?
Methodological Answer:
- Assay standardization : Use kinase inhibition assays (e.g., ADP-Glo™) under controlled pH, temperature, and ATP concentrations to minimize variability .
- Control experiments : Compare with reference inhibitors (e.g., staurosporine) to validate IC₅₀ values .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing nitro with amino groups) to isolate structure-activity relationships (SAR) .
Basic: What safety protocols are recommended for handling nitrile-containing compounds like this?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .
Advanced: What computational tools aid in predicting the reactivity of the nitro group in this compound?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model nitro group reduction pathways (e.g., electron affinity, transition states) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
- Solvent effects : Predict solubility and stability in DMSO/water mixtures via COSMO-RS simulations .
Basic: How is the purity of this compound validated post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (±0.4% tolerance) .
- Melting point : Confirm consistency with literature values (e.g., 109–111°C for analogs) .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- Stepwise monitoring : Use TLC or inline IR to track intermediate formation (e.g., ketone → indazole) .
- Catalyst screening : Test Pd/C vs. Raney nickel for nitro group reductions to minimize byproducts .
- Solvent optimization : Replace DMF with DMAc or NMP for higher cyclization efficiency .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase inhibition : Acts as a scaffold for ATP-competitive inhibitors (e.g., targeting EGFR or VEGFR) .
- Anticancer agents : Demonstrated in vitro cytotoxicity against HeLa and MCF-7 cell lines .
- Probe development : Radiolabeled derivatives (e.g., F) for PET imaging studies .
Advanced: How are polymorphic forms of this compound characterized and controlled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
